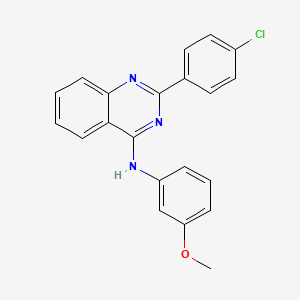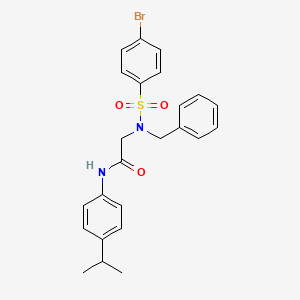![molecular formula C20H26N2O3S B11635422 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(2,3-Dimetilfenil)bencenosulfonamido]-N,N-dietilacetanida es un complejo compuesto orgánico conocido por sus diversas aplicaciones en investigación científica. Este compuesto se caracteriza por su estructura química única, que incluye un grupo bencenosulfonamido unido a una porción de dietilacetanida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[N-(2,3-Dimetilfenil)bencenosulfonamido]-N,N-dietilacetanida generalmente implica la reacción entre 2,3-dimetil anilina y cloruro de bencenosulfonilo en un medio básico acuoso. Esta reacción forma N-(2,3-dimetilfenil)bencenosulfonamida, que luego se trata con dietilacetanida bajo condiciones polares orgánicas apróticas débilmente básicas para producir el compuesto final .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implica escalar el proceso de síntesis de laboratorio, asegurando que las condiciones de reacción se optimicen para obtener mayores rendimientos y pureza. Esto puede incluir el uso de reactores avanzados y técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[N-(2,3-Dimetilfenil)bencenosulfonamido]-N,N-dietilacetanida experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en una amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el nitrógeno de la sulfonamida.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden emplear nucleófilos como aminas o alcóxidos en condiciones básicas.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Varias sulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se ha estudiado por sus posibles actividades antibacterianas y antienzimáticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-[N-(2,3-Dimetilfenil)bencenosulfonamido]-N,N-dietilacetanida implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de la α-glucosidasa, se une al sitio activo de la enzima, evitando la descomposición de los carbohidratos en glucosa. Esto da como resultado una reducción de los niveles de azúcar en la sangre, lo que la convierte en un posible agente terapéutico para la diabetes .
Comparación Con Compuestos Similares
Compuestos Similares
N-(2,3-Dimetilfenil)bencenosulfonamida: Un precursor en la síntesis del compuesto objetivo.
2-[N-(2,3-Dimetilfenil)bencenosulfonamido]-N-(2-etilfenil)acetamida: Un compuesto estructuralmente similar con posibles variaciones en la actividad biológica.
Unicidad
2-[N-(2,3-Dimetilfenil)bencenosulfonamido]-N,N-dietilacetanida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su capacidad para inhibir la α-glucosidasa y su potencial actividad antibacteriana la convierten en un compuesto de gran interés en la investigación científica .
Propiedades
Fórmula molecular |
C20H26N2O3S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N,N-diethylacetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-5-21(6-2)20(23)15-22(19-14-10-11-16(3)17(19)4)26(24,25)18-12-8-7-9-13-18/h7-14H,5-6,15H2,1-4H3 |
Clave InChI |
SXQRBEDRIZEVES-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CN(C1=CC=CC(=C1C)C)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)


![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)

![2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B11635385.png)
![4-{(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11635389.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635391.png)

![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)
